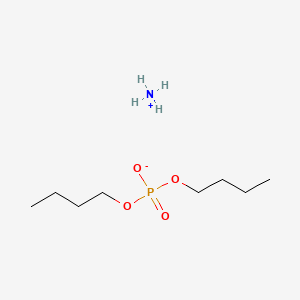

Ammonium dibutyl phosphate

Description

Properties

CAS No. |

38491-08-6 |

|---|---|

Molecular Formula |

C8H19O4P.H3N C8H22NO4P |

Molecular Weight |

227.24 g/mol |

IUPAC Name |

azane;dibutyl hydrogen phosphate |

InChI |

InChI=1S/C8H19O4P.H3N/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10);1H3 |

InChI Key |

BJZJJEXXRZTYME-UHFFFAOYSA-N |

SMILES |

CCCCOP(=O)([O-])OCCCC.[NH4+] |

Canonical SMILES |

CCCCOP(=O)(O)OCCCC.N |

Other CAS No. |

38491-08-6 |

Related CAS |

107-66-4 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of Dibutyl Phosphate (B84403) (DBP) Precursors

Dibutyl phosphate is the key intermediate in the production of ammonium (B1175870) dibutyl phosphate. Its synthesis can be achieved through several routes, with the reaction of phosphorous acid and n-butanol being a primary method.

The direct esterification of phosphorous acid with n-butanol represents a significant synthetic route to dibutyl phosphate. scientific.netresearchgate.netepa.gov Research into this method has identified optimal reaction conditions to maximize yield. One study explored the effects of reactant ratios, temperature, and reaction time on the synthesis. scientific.netresearchgate.net The findings indicated that the ideal conditions for this reaction, without the use of a catalyst, involve a mole ratio of n-butanol to phosphorous acid of 3.6:1. scientific.netresearchgate.netepa.govgrafiati.com The reaction is best conducted at a temperature range of 125-135°C for a duration of 3 hours. scientific.netresearchgate.netepa.govgrafiati.com Under these optimized parameters, a yield of 68% for dibutyl phosphate was achieved. scientific.netresearchgate.netepa.govgrafiati.com Dibutyl phosphite (B83602), an ester of phosphorous acid, is a related compound also synthesized from phosphorous acid and butanol. ontosight.ai

| Parameter | Optimal Condition | Reference |

| Mole Ratio (n-butanol / phosphorous acid) | 3.6 | scientific.netresearchgate.netepa.gov |

| Temperature | 125-135°C | scientific.netresearchgate.netepa.gov |

| Reaction Time (without catalyst) | 3 hours | scientific.netresearchgate.netepa.gov |

| Resulting Yield | 68% | scientific.netresearchgate.netepa.gov |

This table presents the optimized reaction conditions for the synthesis of dibutyl phosphate from phosphorous acid and n-butanol.

Beyond the direct esterification with phosphorous acid, other methods for synthesizing dialkyl phosphates like DBP have been developed. These alternative routes often employ different phosphorus-containing starting materials and offer milder reaction conditions.

One notable method involves the reaction of an alcohol with phosphorus trichloride (B1173362) (PCl₃). rug.nlthieme-connect.com This is followed by treatment with pyridine (B92270) and carbon tetrachloride to form a trichloromethyl ester intermediate. rug.nlthieme-connect.com A subsequent reaction with the triethylamine (B128534) salt of acetic acid and then hydrolysis under very mild conditions yields the desired dialkyl phosphate in high yield. rug.nlthieme-connect.com

Another approach utilizes phase-transfer catalysis (PTC) for the synthesis of mixed dialkyl phosphites, which can serve as precursors to phosphates. researchgate.net This method involves the hydrolysis of a dialkyl phosphite with tetraethylammonium (B1195904) hydroxide (B78521), followed by reaction with an alkyl iodide to produce a mixed dialkyl phosphite. researchgate.net

More contemporary, "green" chemistry approaches include the use of ultrasound irradiation to promote the dehydrogenative phosphorylation of aromatic hydroxyketones, a method that shortens reaction times and increases yields. acs.org Additionally, methods are being developed that use elemental white phosphorus (P₄) as the starting material, mediated by potassium bromide (KBr) and using silica (B1680970) gel as a catalyst, to avoid the use of hazardous reagents like PCl₃. researchgate.net

| Synthetic Approach | Key Reagents | Characteristics | Reference |

| PCl₃ Method | Alcohol, PCl₃, Pyridine, CCl₄, Triethylamine salt of acetic acid | Mild conditions, high yield | rug.nlthieme-connect.com |

| Phase-Transfer Catalysis | Dialkyl phosphite, Tetraethylammonium hydroxide, Alkyl iodide | Route to mixed dialkyl phosphites | researchgate.net |

| Ultrasound-Assisted Synthesis | Aromatic hydroxyketone, Dialkyl H-phosphonate, Diphenyl ditelluride | Green chemistry, shorter reaction times, increased yields | acs.org |

| Elemental Phosphorus Method | P₄, Alcohol, Water, KBr, Silica gel | Avoids hazardous PCl₃ | researchgate.net |

This table summarizes various alternative synthetic routes for producing dialkyl phosphates.

Formation of Ammonium Dibutyl Phosphate

Once dibutyl phosphate has been synthesized, it is converted into its ammonium salt through a neutralization reaction. The resulting salt is then isolated and purified.

The formation of ammonium dibutyl phosphate from dibutyl phosphate is achieved via a straightforward acid-base neutralization. Dibutyl phosphate is an acidic compound, and by reacting it with a suitable base, such as ammonia (B1221849) (in the form of ammonia gas or an aqueous solution), the corresponding salt is formed. nih.gov An analogous process is used to produce ammonium dibutyl dithiophosphate, where dibutyl dithiophosphoric acid is neutralized by slowly introducing ammonia gas until the pH of the reaction mixture reaches 8-9. patsnap.com This general principle of neutralizing a phosphate acid precursor with a base is a common industrial practice for producing various phosphate salts. google.com

After the neutralization reaction, the ammonium dibutyl phosphate salt must be isolated from the reaction medium and purified. Crystallization is a primary technique used for this purpose. google.com Several methods can be employed to induce crystallization and purify phosphate salt products.

One common method is cooling crystallization, where a saturated solution of the salt at a high temperature is slowly cooled to induce the formation of crystals. orientjchem.org The efficiency of this process can be enhanced by the addition of chelating agents, which can help remove d-metal impurities that might co-crystallize with the product. orientjchem.org

Another technique involves the use of an anti-solvent. For phosphonic acids, which can be sticky and difficult to crystallize, dissolving the compound in a solvent like acetone (B3395972) or acetonitrile (B52724) and then slowly adding water can induce precipitation. researchgate.net Adjusting the pH of the solution is also a critical factor; for instance, adjusting the pH to around 4.5 with sodium hydroxide can cause the monosodium salt of a phosphate to crystallize out as a hydrate. researchgate.net For some phosphate-based fertilizers, selective crystallization is the main method for excluding impurities. tandfonline.com The process can be run as a batch process or continuously, with a focus on minimizing losses and maximizing product quality. google.com

Derivatization and Functionalization Strategies

While specific derivatization strategies for ammonium dibutyl phosphate are not extensively documented, the organophosphate functional group itself is versatile and can undergo various transformations. These reactions highlight the potential for modifying the phosphate moiety for different applications.

General functionalization strategies for organophosphates include reduction, cross-coupling reactions, and oxidation. researchgate.net For example, the phosphate group can be reduced to an alcohol. researchgate.net Furthermore, the phosphate ester can act as a leaving group in transition-metal-catalyzed cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds. researchgate.net The alkene groups within a molecule containing a phosphate can also be functionalized, for instance, through dihydroxylation to create highly substituted structures. researchgate.net

For analytical purposes, dialkyl phosphates like dibutyl phosphate are often derivatized to make them more volatile for gas chromatography (GC) analysis. psu.edu Reagents like diazotoluene are used to alkylate the phosphate group, yielding less volatile derivatives that are suitable for detection. psu.edu

Synthesis of Related Dibutyl Phosphate Salts (e.g., Tetrabutylammonium (B224687) Dibutyl Phosphate)

The synthesis of dibutyl phosphate salts involves the reaction of dibutyl phosphate, an acidic organophosphate compound, with a suitable base. The resulting salt's cation can be varied, leading to compounds with different physical and chemical properties. Common examples include salts with quaternary ammonium, alkali metal, or alkaline earth metal cations.

The preparation of Tetrabutylammonium Dibutyl Phosphate has been described in the literature. nsf.govnih.gov One approach involves a straightforward acid-base reaction where dibutyl phosphate is treated with tetrabutylammonium hydroxide. This method is efficient for producing the quaternary ammonium salt. nsf.gov Another strategy for preparing dialkyl chloromethyl phosphates involves the reaction of a dialkyl phosphate with a catalyst like tetrabutylammonium hydrogen sulfate (B86663) in the presence of sodium carbonate. google.com The formation of tetrabutylammonium dibutyl phosphate is a key step in certain synthetic procedures, where it can act as a weak phosphate base. thieme-connect.de

The synthesis of Sodium Dibutyl Phosphate can be achieved by reacting dibutyl phosphate with a sodium base. One method involves the hydrolysis of tributyl phosphate (TBP) with a sodium solution, followed by acidification to release dibutyl phosphate (DBP), which is then purified and can be converted to its sodium salt. osti.gov A more direct synthesis involves treating DBP with sodium hydrogencarbonate. chemicalbook.com

Calcium Dibutyl Phosphate has been synthesized as a precursor for bioceramics. mdpi.com The synthesis involves the reaction of commercial dibutyl phosphate with calcium nitrate (B79036) in an aqueous solution. The mixture is stirred at room temperature, followed by evaporation of the solvent to yield the calcium salt. The reaction proceeds via the formation of an acid salt, Ca(C₈H₁₈O₄P)₂. mdpi.com

The following table summarizes the synthetic approaches for various dibutyl phosphate salts.

| Salt Name | Precursors | General Reaction Conditions | Source(s) |

| Tetrabutylammonium Dibutyl Phosphate | Dibutyl phosphate, Tetrabutylammonium hydroxide | Acid-base reaction in a suitable solvent. | nsf.gov |

| Sodium Dibutyl Phosphate | Dibutyl phosphate, Sodium hydrogencarbonate | Reaction in an aqueous medium at room temperature. | chemicalbook.com |

| Calcium Dibutyl Phosphate | Dibutyl phosphate, Calcium nitrate | Stirring in an aqueous solution at room temperature, followed by solvent evaporation. | mdpi.com |

Exploration of Structural Modifications and Analogues

The structure of ammonium dibutyl phosphate can be conceptually broken down into the ammonium cation and the dibutyl phosphate anion. Modifications and the creation of analogues primarily focus on altering the dibutyl phosphate moiety, either by changing the alkyl chains or by substituting the phosphate group with other functionalities.

Glycosyl Phosphate Analogues: A significant area of exploration involves the synthesis of glycosyl phosphates, where a sugar moiety is attached to the phosphate group. Dibutyl phosphate is a key reactant in these syntheses. sigmaaldrich.com A general procedure involves reacting a thioglycoside donor with dibutyl phosphate in the presence of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) at low temperatures. nih.gov This methodology allows for the creation of complex molecules, such as Dibutyl-3,4,6-tri-O-benzyl-2-deoxy-2-phthalimido-β-Dglucopyranoside phosphate, which are building blocks for asymmetric N-glycans. nih.gov The stereoselectivity of these glycosylation reactions can be sensitive to reaction conditions, including the concentration of the reagents. researchgate.net

Variation of Alkyl Chains: The synthesis of dialkyl phosphates with varying chain lengths represents another route to creating analogues. Methods have been developed to synthesize calcium salts of butyl, octyl, and dodecyl phosphates. mdpi.com These syntheses often start from the corresponding alcohol and phosphorus oxychloride or phosphorus pentoxide. mdpi.com The properties of the resulting dialkyl phosphate are influenced by the length of the alkyl chain. For instance, the thermal decomposition behavior of calcium alkyl phosphates varies with the size of the alkyl group. mdpi.com

Surface-Modified Analogues: The functional properties of other materials can be modified using dibutyl phosphate. For example, boehmite (AlO(OH)), a laminar aluminum oxyhydroxide, has been organically modified by reacting it with dibutyl phosphate. pwr.wroc.pl This surface modification alters the particle size and shape of the boehmite and is explored for applications such as flame retardants in polyurethane nanocomposites. pwr.wroc.pl

The table below provides an overview of some structural modifications and analogues of dibutyl phosphate.

| Analogue/Modification Type | Key Structural Feature | Synthetic Precursors | Noted Application/Research Area | Source(s) |

| Glycosyl Dibutyl Phosphates | Sugar moiety attached to the phosphate group. | Dibutyl phosphate, protected thioglycoside donors. | Building blocks for N-glycans. | nih.gov |

| Varying Alkyl Chain Phosphates | Alkyl chains other than butyl (e.g., octyl, dodecyl). | Corresponding alcohol, phosphorus oxychloride/pentoxide. | Precursors for bioceramics. | mdpi.com |

| Uranyl Dibutyl Phosphates | Dibutyl phosphate ligand coordinated to a uranyl (UO₂²⁺) center. | Uranyl nitrate, 1-ethyl-3-methylimidazolium (B1214524) dibutyl phosphate. | Nuclear chemistry, understanding uranium mobility. | osti.gov |

| Dibutyl Phosphate-Modified Boehmite | Dibutyl phosphate chemically bound to the surface of boehmite particles. | Boehmite, Dibutyl phosphate. | Flame retardants in polymer nanocomposites. | pwr.wroc.pl |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of ammonium (B1175870) dibutyl phosphate (B84403). By analyzing the magnetic properties of atomic nuclei such as ³¹P, ¹H, and ¹³C, it is possible to confirm the molecular structure, assess purity, and investigate the subtle intermolecular interactions that define the compound's state.

³¹P NMR is exceptionally sensitive to the electronic environment of the phosphorus atom. The chemical shift (δ) of the phosphorus nucleus in dibutyl phosphate (DBP) provides a direct probe of its chemical state. researchgate.net The formation of the dibutyl phosphate anion, through deprotonation of the P-OH group, leads to an increase in electron density around the phosphorus nucleus. This increased shielding typically results in a change in the ³¹P chemical shift, allowing for clear differentiation between the protonated acid and its conjugate base anion. nih.govresearchgate.net

Studies comparing dibutyl phosphate with tributyl phosphate (TBP), which lacks the acidic P-OH moiety, have been used to isolate and study the effects on this specific functional group. researchgate.netcdnsciencepub.com The differences in their chemical shifts in various solvents reflect the intermolecular interactions occurring at the P-OH site of DBP. cdnsciencepub.com This approach is sensitive enough to determine acid dissociation constants (Ka) in different polar solvents by monitoring the ³¹P chemical shift changes. researchgate.net

Table 1: Representative ³¹P NMR Chemical Shifts for Dibutyl Phosphate Species Note: Exact chemical shifts can vary based on solvent and experimental conditions.

| Species | Typical ³¹P Chemical Shift (δ, ppm) | Rationale for Shift |

|---|---|---|

| Dibutyl Phosphate (DBP) | Varies | Baseline for the protonated species. |

Changes in NMR chemical shifts can be effectively used to detect and quantify intermolecular interactions. researchgate.net In the context of ammonium dibutyl phosphate, this pertains to the ion association between the ammonium cation (NH₄⁺) and the dibutyl phosphate anion (DBP⁻).

Research has shown that while no significant chemical shift changes were detected for DBP in the presence of Na⁺ or K⁺ ions, a detectable interaction occurs with quaternary ammonium ions. researchgate.netcdnsciencepub.com For instance, an ion association between the tetramethylammonium (TMA⁺) ion and the DBP⁻ anion was observed, and a complex formation constant (Kc) was determined to be 0.49 ± 0.02 M⁻¹. researchgate.net This demonstrates the utility of ³¹P NMR in probing the specific ionic pairing and complex formation in solution. cdnsciencepub.com The interaction between the ammonium ion and the DBP anion in ammonium dibutyl phosphate can be similarly investigated by monitoring concentration-dependent chemical shift changes.

¹H NMR: The proton NMR spectrum of ammonium dibutyl phosphate is expected to show distinct signals corresponding to the butyl chains. This would include a triplet for the terminal methyl (CH₃) protons and a series of multiplets for the three methylene (CH₂) groups. The integration of these signals should correspond to the expected proton count of the butyl groups, confirming the structure.

¹³C NMR: The carbon NMR spectrum provides complementary information, typically showing four distinct signals for the four chemically non-equivalent carbon atoms of each butyl chain.

The absence of unexpected peaks in either the ¹H or ¹³C NMR spectra serves as a strong indicator of the sample's high purity. Conversely, the presence of additional signals can help identify and quantify impurities.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary; FTIR is sensitive to polar bonds and hetero-nuclear functional groups, while Raman is often more sensitive to non-polar and homo-nuclear bonds. thermofisher.comsurfacesciencewestern.com Together, they provide a comprehensive fingerprint of the functional groups present in ammonium dibutyl phosphate and offer deep insights into hydrogen bonding.

The vibrational spectrum of ammonium dibutyl phosphate is a composite of the vibrations from the ammonium cation and the dibutyl phosphate anion.

Ammonium Cation (NH₄⁺): The ammonium ion exhibits characteristic N-H stretching vibrations, typically appearing as a broad band, and N-H bending vibrations. For ammonium dihydrogen phosphate (ADP), a related compound, strong N-H bond vibrations are observed in the 1408–1444 cm⁻¹ region. researchgate.net

Dibutyl Phosphate Anion:

P=O and P-O Vibrations: The phosphate group is characterized by a very strong P=O stretching absorption. The P-O-C single bond stretches also produce strong, identifiable bands. In ADP, P-O-H and PO₄ vibrations are found in the 545–1100 cm⁻¹ range. researchgate.net

C-H Vibrations: The butyl chains give rise to characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring and rocking) vibrations at lower wavenumbers.

Table 2: Characteristic Vibrational Frequencies for Ammonium Dibutyl Phosphate

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H (in NH₄⁺) | Stretching | ~3200-3300 | Often broad due to hydrogen bonding. researchgate.net |

| N-H (in NH₄⁺) | Bending | ~1400-1450 | Strong absorption characteristic of the ammonium ion. researchgate.net |

| C-H (aliphatic) | Stretching | ~2850-2960 | From the butyl chains. |

| P=O | Stretching | ~1200-1260 | Strong, characteristic absorption for the phosphoryl group. |

The vibrational frequencies of functional groups involved in hydrogen bonding are notably sensitive to their environment. In solid ammonium dibutyl phosphate, strong ionic hydrogen bonds exist between the ammonium (N-H) donor groups and the phosphate (P=O and P-O⁻) acceptor groups.

This interaction leads to significant shifts in the vibrational bands:

The N-H stretching vibration is typically broadened and shifted to a lower frequency (red-shifted), which is a classic indicator of hydrogen bond formation. ias.ac.in

The P=O stretching frequency is also expected to red-shift as the oxygen atom's involvement in a hydrogen bond weakens the P=O double bond. nih.gov

The magnitude of these shifts can provide qualitative information about the strength of the hydrogen bonding within the crystal lattice or in solution. ias.ac.inberkeley.edu By analyzing these spectral shifts, vibrational spectroscopy serves as a critical tool for confirming the formation of the ammonium-phosphate ionic complex and characterizing the key intermolecular forces that stabilize its structure.

X-ray Absorption Spectroscopy (XAS: XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a material. springernature.com The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). springernature.comescholarship.org XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the bond distances, coordination number, and identity of neighboring atoms. escholarship.orgnist.gov

The ability of the phosphate group in molecules like dibutyl phosphate to complex with metal ions is central to many of its applications. XAS is a key technique for elucidating the structure of these metal-phosphate complexes, particularly for systems that are difficult to crystallize. mdpi.com By tuning the X-ray energy to the absorption edge of the metal ion or the phosphorus atom, one can obtain specific information about the local environment of that element. rsc.orgresearchgate.net

Phosphorus K-edge EXAFS has been successfully applied to determine the local structure around phosphorus in transition metal phosphate systems. rsc.org Studies on hydrated phosphoric acid and phosphate ions have shown that P K-edge EXAFS can accurately determine P-O bond distances, which are typically around 1.53 Å. researchgate.net In more complex materials, such as titanium(IV) phosphate compounds, combining Ti and P K-edge EXAFS allows for independent confirmation of the distances between the two atoms, providing a more complete structural picture. rsc.org

The analysis of EXAFS data for metal-phosphine-capped gold clusters has demonstrated its sensitivity to the nuclearity of the cluster and the nature of the surrounding ligands. The data can be fitted with known crystal structures to validate structural models. mdpi.com For instance, in a study of YMn₂₋ₓFeₓO₅, EXAFS was used to determine that Fe preferentially substitutes Mn at a specific crystallographic site (the 4h Wyckoff site). aps.org

Table 1: Representative EXAFS-Derived Structural Parameters for Phosphate Systems

| System | Absorbing Atom | Scattering Pair | Distance (Å) | Coordination Number | Reference |

|---|---|---|---|---|---|

| Hydrated Phosphate Ions | P | P-O | ~1.53 | 4 | researchgate.net |

| Au₉ Cluster | Au | Au-P | 2.28 | 0.9 | mdpi.com |

| Au₉ Cluster | Au | Au-Au | 2.73 | 2.1 | mdpi.com |

| YMnFeO₅ (x=1) | Mn | Mn-O | 1.91 | 4.8 | aps.org |

Note: This table is interactive. Users can sort columns to compare structural data across different systems.

The XANES region of an XAS spectrum is particularly sensitive to the absorbing atom's oxidation state and coordination geometry. escholarship.org The energy of the absorption edge typically shifts to higher values with an increasing oxidation state. aps.org Furthermore, the pre-edge region of the XANES spectrum contains features related to electronic transitions that are formally forbidden by dipole selection rules but can gain intensity through orbital mixing, providing a fingerprint of the local coordination environment. rsc.org

For example, the intensity and shape of the pre-edge peak in the titanium K-edge XANES spectrum are highly informative about the coordination geometry. Regular octahedral titanium(IV) complexes show a very weak pre-peak, whereas five-coordinate, four-coordinate, or strongly distorted octahedral environments result in a significantly more intense feature. rsc.org

In studies of mixed-valence manganese oxides, Mn K-edge XANES has been used to track changes in the oxidation state of manganese upon substitution with iron. A shift of the Mn absorption edge to higher energies with increasing iron content indicated an increase in the average Mn oxidation state. aps.org Quantitative analysis of pre-edge features can provide more precise information on the oxidation number. aps.org Phosphorus K-edge XANES has also been employed to investigate metal-phosphorus bonding, revealing how phenomena like covalent bonding and redox non-innocence in ligands influence the electronic structure. researchgate.net

Chemical Interactions, Solution Behavior, and Complexation Chemistry

Acid-Base Equilibria and Dissociation Constants (Ka) of Dibutyl Phosphate (B84403)

Dibutyl phosphate (DBP), also known as di-n-butyl hydrogen phosphate, is a moderately strong organic acid. Its acidity stems from the hydroxyl group attached to the central phosphorus atom. In solution, it can donate a proton (H⁺) to establish an equilibrium with its conjugate base, the dibutyl phosphate anion. The acid dissociation constant (Ka), and its logarithmic form (pKa), quantify the extent of this dissociation.

The dissociation equilibrium is represented as: (C₄H₉O)₂P(O)OH ⇌ (C₄H₉O)₂P(O)O⁻ + H⁺

The pKa value for dibutyl phosphate indicates it is a stronger acid than phosphoric acid's first dissociation. Various sources provide slightly different pKa values, which can be influenced by the experimental conditions such as temperature, ionic strength, and the solvent system used.

| Parameter | Value | Reference |

|---|---|---|

| pKa | 0.88 | nih.gov |

| pKa (Predicted) | 1.53 ± 0.50 | chemicalbook.com |

This relatively low pKa value signifies that in aqueous solutions with a pH above 2, dibutyl phosphate will exist predominantly in its anionic form. This anionic nature is central to its ability to interact with cations.

Intermolecular Interactions in Various Solvent Systems

The dibutyl phosphate molecule possesses distinct moieties that govern its intermolecular interactions: the phosphoryl group (P=O), which acts as a Lewis base; the acidic hydroxyl group (P-OH); and the two hydrophobic butyl chains. These functional groups allow for a range of interactions, including hydrogen bonding and van der Waals forces, depending on the solvent environment.

In polar protic solvents like water and alcohols, the P=O and P-OH groups can act as both hydrogen bond donors and acceptors, leading to strong solute-solvent interactions. The hydrophobic butyl groups, however, have limited interaction with polar solvent molecules. The behavior of DBP in different solvents can be compared to tributyl phosphate (TBP), which lacks the acidic P-OH group. Studies using ³¹P NMR have shown that chemical shift differences between DBP and TBP in the same solvent can isolate and quantify the intermolecular interactions involving the P-OH group. In a series of normal alcohols, the chemical shift difference between DBP and TBP remains constant, suggesting that the primary intermolecular interactions in these solvents involve the P=O or P-OBu moieties.

Ion Association and Complex Formation

The anionic form of dibutyl phosphate readily engages in ion association and complex formation with a variety of cations.

In solution, the dibutyl phosphate anion can form ion pairs with alkali metal cations (like Na⁺, K⁺) and the ammonium (B1175870) cation (NH₄⁺). The formation of ammonium dibutyl phosphate is a straightforward acid-base reaction between dibutyl phosphate and ammonia (B1221849). The resulting salt, (NH₄)⁺[(C₄H₉O)₂P(O)O]⁻, is held together by electrostatic attraction. The strength of these ion associations is influenced by the solvent's dielectric constant; in solvents with low polarity, the formation of tight ion pairs is more favorable. While specific studies on the solution dynamics of ammonium dibutyl phosphate are not extensively detailed in the provided search results, the existence of the stable salt is well-documented.

Dibutyl phosphate is a significant degradation product of tributyl phosphate (TBP), a solvent used in nuclear fuel reprocessing (e.g., the PUREX process). The presence of DBP can strongly influence the extraction behavior of metal ions by forming stable complexes, which can sometimes be problematic by preventing the stripping of these metals from the organic phase.

In solvent extraction systems containing TBP and nitric acid (HNO₃), DBP plays a crucial role in the speciation of metal ions.

Technetium (Tc): Tetravalent technetium (Tc(IV)) forms strong complexes with DBP. In a TBP/dodecane solvent system, the speciation of Tc(IV) is highly dependent on the DBP concentration. Studies have identified different complexes in the organic phase. For instance, when a "third phase" (a heavy, metal-rich organic phase) forms during extraction, the light organic phase may contain species like Tc(NO₃)₃(DBP)(HDBP)₂ , while the heavy third phase is characterized by the presence of Tc(NO₃)₂(DBP)₂(HDBP)₂ . In the absence of a third phase, at lower DBP concentrations, mononuclear species such as [Tc(NO₃)₃(DBP)] have been identified.

Uranyl (UO₂²⁺): The presence of DBP in TBP/n-dodecane systems significantly affects the extraction and stripping of uranyl ions. DBP forms strong complexes with U(VI), leading to the retention of uranium in the organic phase during the stripping process. The distribution ratio of uranium increases with higher DBP content in the organic phase. An empirical formula for a particularly stable complex has been proposed as UO₂(NO₃)(DBP)·2TBP .

Cerium (Ce): Cerium, often used as an analog for plutonium, also exhibits complex interactions with DBP. The speciation depends on the oxidation state of cerium.

The ability of the dibutyl phosphate ligand to bridge metal centers leads to the formation of both mononuclear and dinuclear complexes.

Cerium (Ce): Studies on the complexation of cerium in TBP solutions containing DBP have revealed distinct structures based on the oxidation state.

Ce(IV) tends to form dinuclear complexes with the general formula (CeOCe)(NO₃)₍₆₋d₎(DBP)d·3TBP (where d = 0–3). The formation of these larger dinuclear species is consistent with electrochemical data.

Ce(III) , in contrast, forms mononuclear complexes of the series Ce(NO₃)₍₃₋d₎(HDBP·DBP)d·(3-d)TBP (where d = 0–3). The coordination of DBP strongly stabilizes the +4 oxidation state of cerium.

Technetium (Tc): The complexation of Tc(IV) with DBP also leads to various species.

Mononuclear complexes like [Tc(NO₃)₃(DBP)] or [Tc(NO₃)₂(DBP·HDBP)] have been observed in TBP/HDBP/dodecane systems.

X-ray Absorption Fine Structure (XAFS) spectroscopy has revealed the formation of dinuclear (dimeric) species when Tc(IV) is extracted from aqueous solutions. These complexes feature Tc₂O₂ and Tc₂O units, with proposed formulas such as [Tc₂O₂(DBP·HDBP)₄] (from H₂O) and [Tc₂O(NO₃)₂(DBP)₂(DBP·HDBP)₂] (from 1M HNO₃).

The formation of these various mononuclear and dinuclear complexes highlights the versatile coordinating ability of the dibutyl phosphate anion and its significant impact on the chemical behavior of metal ions in solvent extraction systems.

| Metal Ion | Complex Type | Example Formula | System/Conditions |

|---|---|---|---|

| Cerium (Ce) | Dinuclear (Ce(IV)) | (CeOCe)(NO₃)₍₆₋d₎(DBP)d·3TBP | TBP solutions with DBP |

| Mononuclear (Ce(III)) | Ce(NO₃)₍₃₋d₎(HDBP·DBP)d·(3-d)TBP | TBP solutions with DBP | |

| Technetium (Tc) | Mononuclear (Tc(IV)) | [Tc(NO₃)₃(DBP)] | TBP/HDBP/dodecane |

| Mononuclear (Tc(IV)) | Tc(NO₃)₃(DBP)(HDBP)₂ | Light phase in TBP/HNO₃ | |

| Dinuclear (Tc(IV)) | [Tc₂O(NO₃)₂(DBP)₂(DBP·HDBP)₂] | Extraction from 1M HNO₃ | |

| Uranyl (UO₂²⁺) | Mononuclear (U(VI)) | UO₂(NO₃)(DBP)·2TBP | TBP/n-dodecane |

Complexation with Metal Ions (e.g., Cerium, Technetium, Uranyl Ions)

Electrochemical Investigations of Metal Redox Potentials in Phosphate Media

The electrochemical behavior of metal ions in organophosphate media is critical for understanding and controlling separation processes, particularly in fields like nuclear fuel reprocessing. While specific studies on ammonium dibutyl phosphate are not extensively detailed in available literature, research on analogous systems, such as n-tributylphosphate (TBP), provides significant insights into the redox chemistry of actinides.

An investigation into the electrochemical behavior of Plutonium (Pu)(IV) and Pu(VI) nitrato complexes in TBP highlights the utility of techniques like cyclic voltammetry in elucidating thermodynamic and kinetic parameters. rsc.org In a study using glassy carbon electrodes, both Pu(IV) and Pu(VI) complexes were shown to exhibit a reversible electrochemical reduction wave in TBP that had been equilibrated with an aqueous nitric acid solution. rsc.org This research provides valuable data on the formal potentials of plutonium redox couples in an organophosphate environment. rsc.org

The reduction of Pu(IV) to Pu(III) and Pu(VI) to Pu(V) was characterized, yielding formal potentials and diffusion coefficients for the respective species. rsc.org The study found that the reduction of Pu(IV) demonstrated a Nernstian dependence on the logarithm of the nitric acid concentration within the organic phase, indicating an exchange of nitrate (B79036) ligands during the redox reaction. rsc.org

These electrochemical studies are fundamental for developing models that can simulate the behavior of metals like plutonium in advanced separation processes. sathyabama.ac.in The ability to probe electron transfer and subsequent chemical reactions via cyclic voltammetry allows for the characterization of redox behavior in both coordinated and uncoordinated states. sathyabama.ac.in

Aggregation and Supramolecular Assembly in Organic Phases

In organic phases, particularly within the context of solvent extraction, ammonium dibutyl phosphate and its active form, dibutyl phosphoric acid (HDBP), can participate in the formation of complex supramolecular structures. The interaction between the dibutyl phosphate anion and extracted metal ions can lead to the self-organization of polar species into reverse micelle-like aggregates. This aggregation behavior is a precursor to significant macroscopic phenomena, such as third-phase formation, which can have profound impacts on industrial separation processes.

Third-Phase Formation in Solvent Extraction Processes

Third-phase formation is a critical issue in solvent extraction, where the organic phase, upon extraction of a metal solute, splits into two immiscible organic layers. sathyabama.ac.in This phenomenon is observed when the concentration of the extracted metal complex in the organic diluent exceeds a certain threshold, known as the limiting organic concentration (LOC). researchgate.net The resulting system consists of a light organic phase, containing low concentrations of the extracted species, and a dense, often highly viscous, third phase that is rich in the metal complex, extractant, and co-extracted acid. sathyabama.ac.in

This behavior is well-documented in extraction systems involving HDBP, a degradation product of TBP, and various metal ions, including Technetium (Tc), Zirconium (Zr), Thorium (Th), Uranium (U), and Plutonium (Pu). sathyabama.ac.in The formation of a third phase is highly undesirable in industrial applications like nuclear fuel reprocessing, as it can disrupt the hydrodynamics of extraction equipment and raises criticality concerns due to the concentration of fissile materials like plutonium in the heavy phase. sathyabama.ac.in

The propensity for third-phase formation is influenced by several factors, including the concentration of the extractant (HDBP), the nature of the diluent (aliphatic diluents are more susceptible than aromatic ones), and the concentration of the extracted metal and acid. sathyabama.ac.inresearchgate.net For instance, in the Tc(IV)-HNO₃/HDBP-n-dodecane system, third-phase formation is dependent on the HDBP concentration. At a lower HDBP concentration (e.g., 15 vol%), a single organic phase is maintained, while at a higher concentration (e.g., 30 vol%), the organic phase splits. sathyabama.ac.in

Speciation studies have identified the specific metal complexes present in each phase. For the technetium system, the aggregation of Tc(NO₃)₂(DBP)₂(HDBP)₂ into supramolecular clusters is proposed as the mechanism leading to the formation of the third phase. sathyabama.ac.in

Small-Angle Neutron Scattering (SANS) Studies of Aggregation Behavior

To understand the structural underpinnings of third-phase formation, Small-Angle Neutron Scattering (SANS) has been employed as a powerful investigative tool. SANS provides crucial information on the size, shape, and structure of the nanoscale aggregates that form in the organic phase prior to macroscopic phase separation.

It is predicted that the self-organization of extracted polar species into reverse micelle-like structures is the primary molecular-scale reason for third-phase formation. SANS studies are used to evaluate the aggregation behavior of solutions of trialkyl phosphates, such as those containing dibutyl phosphate, when loaded with metals like Zirconium (Zr) and Thorium (Th). These investigations help to elucidate the structure of the clusters formed during aggregation. sathyabama.ac.in The technique allows for the analysis of the contribution of both the polar (metal, anion) and apolar (alkyl chains, diluent) parts of the reverse micelles to the phase splitting behavior.

Studies using related techniques like diffusion Nuclear Magnetic Resonance (NMR) spectroscopy have been used to determine the sizes of aggregates of TBP containing uranium or zirconium. The results for aggregate sizes were found to be comparable to literature values obtained using SANS, corroborating the utility of these methods in characterizing such complex systems. researchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for quantum mechanical investigations in chemistry due to its balance of accuracy and computational efficiency. q-chem.com It is used to study the electronic structure of many-body systems, making it ideal for analyzing the properties of molecules like ammonium (B1175870) dibutyl phosphate (B84403) and its metal complexes. q-chem.com

DFT calculations are instrumental in predicting the three-dimensional geometries of molecules, including various possible stereoisomers (e.g., cis- and trans-isomers). By finding the minimum energy arrangement of atoms, DFT can determine stable molecular conformations. For ammonium dibutyl phosphate, this involves modeling the spatial arrangement of the dibutyl phosphate anion and the ammonium cation.

In the context of metal complexation, DFT is used to predict the geometry of the resulting coordination compounds. For instance, in studies of technetium complexes with dibutyl phosphate (DBP), DFT has been used to optimize the structures of potential stereoisomers. acs.org This allows for the differentiation between forms such as cis- and trans-isomers of a complex, providing crucial information about its stability and reactivity. acs.org The accuracy of these predicted geometries can often be validated by comparison with experimental data, such as that from X-ray crystallography, where available. nih.gov

Table 1: Computed Molecular Descriptors for Ammonium Dibutyl Phosphate

This table presents key molecular descriptors for ammonium dibutyl phosphate, which are foundational for computational modeling.

| Descriptor | Value | Source |

| Molecular Formula | C₈H₂₂NO₄P | nih.gov |

| Molecular Weight | 227.24 g/mol | nih.gov |

| Exact Mass | 227.12864518 Da | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 8 | nih.gov |

A significant application of DFT is in the elucidation of complex chemical reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely mechanism for a given reaction. This is particularly relevant in the study of solvent extraction processes involving dibutyl phosphate.

Dibutyl phosphoric acid (HDBP), a primary degradation product of tributyl phosphate (TBP), is known to form strong complexes with various metal ions, including technetium (Tc). acs.org In nuclear fuel reprocessing, heptavalent technetium can be reduced to Tc(IV), which then forms stable, extractable complexes with DBP. unlv.edu DFT calculations have been employed to investigate the speciation of these Tc(IV)-dibutylphosphate complexes. acs.org

Research has proposed mechanisms where Tc(IV) is initially extracted into an organic phase as a complex like Tc(NO₃)₃(DBP)(HDBP)₂. Subsequent reactions with HDBP can lead to the formation of other species, such as Tc(NO₃)₂(DBP)₂(HDBP)₂. acs.org DFT calculations help to confirm the stability of these proposed structures and provide the energetic data needed to understand the favorability of these reaction pathways. acs.org These theoretical studies, combined with experimental techniques like EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy, provide a comprehensive picture of the coordination chemistry of Tc(IV) with dibutyl phosphate. acs.org

Quantum Chemical Calculations for Actinide Complexation

Quantum chemical calculations are essential for understanding the complex interactions between organophosphorus ligands like dibutyl phosphate and actinides. The chemistry of actinides (e.g., uranium, thorium, plutonium) is of great interest, particularly in the context of nuclear waste separation and management. hbni.ac.iniaea.org

These calculations provide insights into the nature of the chemical bonds between the actinide metal center and the phosphate ligand. iaea.org They can reveal the degree of covalency in the metal-ligand bond, which is a key factor in the stability and selectivity of these complexes. hbni.ac.in For example, theoretical studies have been conducted to understand the structural effects on the complexation of actinides like U(VI) and Th(IV) with various organophosphorus extractants. hbni.ac.in By modeling the electronic structure of these complexes, researchers can explain trends in extraction efficiency and explore the mechanisms behind phenomena like the "third phase formation," a limiting factor in solvent extraction processes. hbni.ac.in DFT calculations have also been successfully used to illustrate the structures of various U(VI) species in solution with related organophosphorus ligands. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational methodology that aims to build a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. frontiersin.org This is achieved by correlating calculated molecular descriptors with experimentally measured properties.

QSPR models are valuable tools in rational ligand design. nih.gov By establishing a reliable correlation between structure and a desired property (e.g., extraction efficiency, selectivity), these models can be used to predict the performance of new, hypothetical ligand derivatives before they are synthesized. This computational pre-screening accelerates the discovery of more effective molecules. researchgate.net

In the context of ammonium dibutyl phosphate, QSPR could be used to design derivatives with enhanced performance as extractants. This would involve systematically modifying the structure—for instance, by changing the length or branching of the butyl alkyl chains—and then using a QSPR model to predict how these changes would affect properties like metal complexation strength or solubility. This approach allows for the targeted design of ligands with optimized characteristics for specific applications. nih.gov

The foundation of any QSPR model is the correlation of molecular descriptors with a specific property. frontiersin.org Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its size, shape, or electronic properties. These can be calculated using quantum mechanics, molecular mechanics, or derived from the chemical graph. nih.govfrontiersin.org

Table 2: Examples of Molecular Descriptors Used in QSPR Studies

This table lists common classes of molecular descriptors and provides examples of specific descriptors that can be calculated for a molecule like ammonium dibutyl phosphate to build QSPR models.

| Descriptor Class | Examples of Specific Descriptors | Relevance |

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Describes the basic composition and connectivity of the molecule. |

| Topological | Wiener Index, Zagreb Indices | Quantifies molecular shape and branching based on the 2D graph structure. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Describes the electronic properties and reactivity of the molecule. frontiersin.org |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Relates to properties like hydrophobicity and polarizability. frontiersin.org |

For ammonium dibutyl phosphate, these descriptors can be calculated and then correlated with experimental data (e.g., extraction distribution ratios, complex formation constants) using statistical methods like multiple linear regression. nih.gov For example, a QSPR model might reveal that the hydrophobicity (quantified by LogP) and the energy of the Highest Occupied Molecular Orbital (HOMO) are the most significant factors influencing the extraction of a particular metal ion. Such a model provides a quantitative understanding of the structure-property landscape, guiding future research and development. frontiersin.org

Molecular Dynamics Simulations of Solvent-Solute Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the intricate interactions between ammonium dibutyl phosphate and solvent molecules at an atomic level. These simulations offer detailed insights into the structural arrangement and dynamic behavior of the solvent surrounding the constituent ions, the ammonium cation (NH₄⁺) and the dibutyl phosphate anion (DBP⁻), as well as the interplay between these ions in a solution environment.

The solvation structure of the individual ions has been a subject of computational studies. For the ammonium ion in aqueous solutions, MD simulations reveal a well-defined hydration shell. The NH₄⁺ ion acts as a hydrogen bond donor, forming strong hydrogen bonds with surrounding water molecules. Ab initio MD simulations have shown that the ammonium ion in water is, on average, coordinated with approximately five water molecules in its first solvation shell. Four of these water molecules form a durable tetrahedral cage around the ion, with each water molecule accepting a hydrogen bond from one of the protons of the NH₄⁺. The fifth water molecule is typically located in the vicinity of the faces of this tetrahedron. The rotational motion of the solvated ammonium ion is not free but occurs through a series of discrete jumps, which are linked to the exchange of water molecules within this tetrahedral cage.

Similarly, the solvation of the dibutyl phosphate anion is governed by the interactions of its distinct chemical moieties with the solvent. The DBP⁻ anion possesses a negatively charged phosphate head group and two nonpolar butyl tails. In polar solvents like water, the phosphate group is expected to be strongly solvated via hydrogen bonding, where water molecules act as hydrogen bond donors to the phosphate oxygens. The butyl chains, being hydrophobic, will induce a different structuring of the surrounding water molecules compared to the ionic head group. In nonpolar solvents, the interactions are dominated by weaker van der Waals forces. Molecular dynamics studies on dibutyl phosphoric acid (the protonated form of the anion) have focused on its tendency to form dimers and other aggregates, a behavior driven by hydrogen bonding between the phosphate groups.

When considering the complete ammonium dibutyl phosphate salt in solution, the interactions become more complex due to the presence of both cations and anions. In polar solvents, the ions are likely to be individually solvated, each surrounded by a shell of solvent molecules. However, the possibility of ion pairing, where the ammonium cation and dibutyl phosphate anion associate directly, also exists and is influenced by the solvent's polarity and the concentration of the salt. In solvents with lower dielectric constants, the electrostatic attraction between the oppositely charged ions is stronger, increasing the propensity for the formation of contact ion pairs or solvent-shared ion pairs.

Computational studies focusing on similar ionic systems can provide insights into the expected behavior of ammonium dibutyl phosphate. For instance, simulations of various ions in different solvents have elucidated the concept of "preferential solvation," where in a mixed solvent system, the solute may be preferentially surrounded by one solvent component over another. For ammonium dibutyl phosphate, in a mixed aqueous-organic solvent, it is conceivable that the ammonium and phosphate head groups would be preferentially solvated by water, while the butyl tails might favor interaction with the organic co-solvent.

The following table summarizes key parameters often derived from molecular dynamics simulations to characterize solute-solvent interactions, with hypothetical but plausible values for the individual ions of ammonium dibutyl phosphate in water, based on existing literature for similar ions.

| Ion | Solvent | Coordination Number (First Solvation Shell) | Dominant Interaction Type |

| Ammonium (NH₄⁺) | Water | ~5 | Hydrogen Bonding (Donor) |

| Dibutyl Phosphate (DBP⁻) | Water | Not explicitly found | Hydrogen Bonding (Acceptor at phosphate group), Hydrophobic interactions (butyl chains) |

| Ammonium (NH₄⁺) | Ammonia (B1221849) | ~4-7 | Hydrogen Bonding (Donor) |

Detailed Research Findings from Simulations of Constituent Ions:

Ammonium Ion Solvation: In liquid ammonia, MD simulations show that the NH₄⁺ ion also forms a well-defined solvation shell, with four ammonia molecules forming a tetrahedral cage through hydrogen bonding. The solvation shell is somewhat flexible, with coordination numbers ranging from 4 to 7 depending on the simulation method.

Dibutyl Phosphate Interactions: Molecular dynamics force fields have been specifically developed and re-parameterized for dibutyl phosphoric acid to accurately model its behavior in simulations. These studies are crucial for understanding its aggregation behavior, such as the formation of dimers through hydrogen bonds, which is a critical aspect of its chemistry in various applications.

Applications in Advanced Chemical Processes and Materials Science

Role in Metal Separation and Extraction Technologies

Organophosphorus compounds are fundamental to many hydrometallurgical processes due to their ability to form stable complexes with metal ions, facilitating their separation and extraction. Dibutyl phosphate (B84403) (DBP), both as a primary chemical and as a degradation product of other extractants, plays a significant and complex role in these technologies.

The Plutonium Uranium Reduction Extraction (PUREX) process is the standard method for reprocessing spent nuclear fuel to recover uranium and plutonium. osti.gov This process uses Tributyl Phosphate (TBP) as the primary extractant. unt.edu However, under the harsh conditions of high acidity and intense radiation, TBP degrades, primarily forming Dibutyl Phosphate (DBP) and, to a lesser extent, Monobutyl Phosphate (MBP). osti.govnuclearinst.comresearchgate.net The presence of DBP significantly complicates the extraction and separation of various actinide elements.

DBP is a powerful extractant that forms strong, organic-soluble complexes with actinides, often more stable than the TBP complexes. researchgate.net This strong complexation interferes with the precise control of actinide distribution between the aqueous and organic phases, which is vital for the efficiency of the PUREX process.

Uranium (U) and Plutonium (Pu): DBP readily complexes with U(VI) and Pu(IV). researchgate.net While this enhances their extraction into the organic phase, it severely hinders the subsequent stripping (back-extraction) step, where the goal is to return the actinides to an aqueous phase for further purification. researchgate.netresearchgate.net This can lead to an accumulation of these elements in the organic solvent, reducing process efficiency and posing criticality risks. researchgate.net

Technetium (Tc): Technetium, a fission product, poses significant challenges in the PUREX process. iaea.org Its extraction is often enhanced by the presence of other elements like Zirconium. manchester.ac.uk The degradation product DBP further complicates its behavior by forming robust Tc(IV)-DBP complexes. acs.orgdigitellinc.comunlv.edu Spectroscopic studies have identified specific extracted species such as Tc(NO₃)₃(DBP)(HDBP)₂ and Tc(NO₃)₂(DBP)₂(HDBP)₂, which can lead to the unwanted presence of technetium in the plutonium stream and the formation of a disruptive "third phase" at the solvent interface. acs.org

Thorium (Th): In thorium fuel cycles, TBP is used to separate thorium from uranium. hbni.ac.in Tetravalent actinides like Th(IV) have a high tendency to form stable complexes and can lead to third-phase formation. The presence of DBP exacerbates this issue, forming strong Th-DBP complexes that complicate stripping operations and phase separation. hbni.ac.in

Americium (Am): Trivalent minor actinides like Americium (Am) are generally considered inextractable by TBP under standard PUREX conditions and remain in the high-level liquid waste (raffinate). pnnl.gov While DBP does not make americium readily extractable, its presence in the system complicates the chemistry of the raffinate from which americium might be recovered in subsequent partitioning processes like the EXAm process. researchgate.net

The detrimental effect of DBP on actinide stripping necessitates its removal from the organic solvent. The primary method for mitigating these effects is a solvent washing or "cleanup" step. osti.gov After the actinides are stripped, the TBP-diluent solvent is treated with an alkaline solution, typically dilute sodium carbonate. osti.gov This process exploits the acidic nature of DBP. The alkaline wash converts DBP into its salt, which is soluble in the aqueous phase and is thus removed from the organic solvent. The cleaned TBP can then be recycled back into the process. This solvent recovery step is crucial for maintaining the efficiency and safety of the reprocessing plant. osti.gov

To address the challenges associated with the PUREX process, including the effects of DBP and concerns over nuclear proliferation, several alternative methodologies have been developed. These advanced processes aim to manage actinides differently, often by grouping them to reduce the separation of pure plutonium.

| Alternative Process | Description | Objective |

| UREX (Uranium Extraction) | Separates uranium from all other elements in the spent fuel. Plutonium, minor actinides, and fission products remain together in the raffinate for vitrification or further processing. | Prevents the separation of pure plutonium, enhancing proliferation resistance. |

| COEX (Co-Extraction) | Co-extracts and co-precipitates uranium and plutonium together, avoiding a separate plutonium stream. | Enhances proliferation resistance by keeping plutonium mixed with uranium. |

| GANEX (Group Actinide Extraction) | Aims to co-recover all transuranic actinides (Np, Pu, Am, Cm) together in a single process stream after the bulk of uranium has been removed. | Simplifies waste management by grouping long-lived actinides for transmutation. |

| DIAMEX/SANEX (Diamide Extraction / Selective Actinide Extraction) | A two-step process applied to PUREX raffinate. DIAMEX co-extracts trivalent actinides and lanthanides, and SANEX then separates the actinides from the lanthanides. | Enables the partitioning of minor actinides for potential transmutation into shorter-lived isotopes. |

| Pyroprocessing | A non-aqueous method that uses electrorefining in molten salts to separate actinides from fission products. All actinides are typically recovered together as a metallic mixture. | Offers potential advantages in compactness, radiation stability, and proliferation resistance as it does not produce a pure plutonium product. guidechem.com |

Table 1: Alternative Nuclear Fuel Reprocessing Methodologies

Solvent extraction is a key technology in hydrometallurgy for concentrating and purifying metals from ore leach solutions. The process relies on selective extractants, which are organic molecules designed to bind with specific metal ions in an aqueous solution and transfer them to an immiscible organic phase.

Organophosphorus compounds, such as phosphate esters like Dibutyl Phosphate, are highly effective extractants. The general principle involves a chemical reaction at the interface of the aqueous and organic phases. The extractant molecule (HR) exchanges a proton for a metal cation (Mⁿ⁺) to form a neutral, organic-soluble metal-extractant complex (MRn), as shown in the simplified equilibrium below:

Mⁿ⁺(aq) + nHR(org) ⇌ MRn(org) + nH⁺(aq)

The efficiency and selectivity of this process are governed by several factors:

pH of the Aqueous Phase: As the reaction produces acid, the pH of the aqueous solution is a critical parameter. Controlling the pH can allow for the selective extraction of one metal over another.

Structure of the Extractant: The chemical structure of the organophosphorus compound determines its affinity for different metals. The length and branching of the alkyl chains influence its solubility and steric properties.

Metal Ion Properties: The charge, size, and coordination chemistry of the metal ion dictate how strongly it will bind to the extractant, in line with principles such as the Hard and Soft Acids and Bases (HSAB) theory.

In various industrial processes, including ore separation, the formation of stable foam can be problematic, interfering with phase separation and material handling. Dibutyl phosphate (DBP) is utilized as an antifoam agent in these contexts. nih.gov Its surfactant properties allow it to disrupt the stability of the foam bubbles, causing them to collapse.

It is important to distinguish DBP from the similarly named Ammonium (B1175870) Dibutyl Dithiophosphate . While DBP acts to break down foam, ammonium dibutyl dithiophosphate is intentionally used as a frothing agent or collector in the froth flotation of sulfide minerals, where the generation of a stable froth is essential for separating valuable minerals from gangue. patsnap.com

Actinide Element Extraction (Uranium, Plutonium, Technetium, Thorium, Americium) in Nuclear Fuel Reprocessing

Catalysis in Organic Synthesis

Dibutyl phosphate (DBP) serves as an effective acid catalyst in various organic reactions, valued for its solubility in organic media and its moderate acidity. nih.govchemicalbook.com Its catalytic applications are prominent in polymer chemistry and the synthesis of specialized resins.

Key catalytic uses of Dibutyl Phosphate include:

Polymer Synthesis: DBP is employed as an organocatalyst for the ring-opening polymerization of cyclic esters, a common method for producing biodegradable polyesters. sigmaaldrich.com

Cross-linking Reactions: It acts as a catalyst for cross-linking in the paint and coatings industry, helping to cure resins and form durable films. chemicalbook.com

Resin Manufacturing: DBP is used as a catalyst in the production of phenolic and urea resins, which are widely used as adhesives and molding compounds. nih.gov

Transesterification Reactions: It can catalyze transesterification reactions, which are important in the production of biofuels and various esters. sigmaaldrich.com

Function as a Catalyst for Cross-linking in Polymer and Coating Industries

Ammonium dibutyl phosphate and its derivatives serve as effective catalysts in the cross-linking of polymers and coatings, a fundamental process for enhancing the mechanical and thermal properties of these materials. Cross-linking introduces chemical bonds between polymer chains, transforming them into more robust, three-dimensional networks.

Dibutyl phosphate has been identified as a catalyst for transesterification reactions, which can be utilized in creating cross-linked polymer networks. While direct catalytic data for the ammonium salt is limited in publicly available research, the catalytic activity of the dibutyl phosphate moiety is the key driver in these processes. For instance, in the context of polymer electrolytes, phosphate-based acrylate compounds are used as crosslinking agents to form 3D network structures, improving ionic conductivity and stability. frontiersin.org Modified ammonium polyphosphate, a related compound, is also noted for its role in crosslinking reactions during the thermal decomposition of flame retardant systems. ifoama.commdpi.com

The general mechanism for cross-linking catalysts in the plastics and coatings industry involves promoting reactions that form these vital intermolecular linkages, leading to improved material strength, heat resistance, and chemical resilience. specialchem.com

Role as a Base in Proton-Coupled Electron Transfer Catalysis

In the realm of advanced organic synthesis, the dibutyl phosphate anion, the active component of ammonium dibutyl phosphate, plays a crucial role as a Brønsted base in proton-coupled electron transfer (PCET) catalysis. PCET reactions, where both a proton and an electron are transferred, often concertedly, are powerful tools for generating reactive radical intermediates under mild conditions. acs.org

The effectiveness of a PCET process often relies on a synergistic relationship between a photocatalyst and a suitable Brønsted base. The tetrabutylammonium (B224687) salt of dibutyl phosphate, a close analog of ammonium dibutyl phosphate, has been successfully employed in combination with an iridium photocatalyst for N–H bond homolysis to generate amidyl radicals. acs.org In such systems, the dibutyl phosphate anion is a sufficiently strong base to facilitate the proton transfer aspect of the PCET mechanism.

The selection of the base is critical, as its properties can influence the thermodynamics and kinetics of the reaction. The combination of a photocatalyst and a weak Brønsted base like dibutyl phosphate can enable the activation of strong chemical bonds that are otherwise difficult to break. nih.gov

Development of Organophosphorus Ligands for Transition Metal-Catalyzed Transformations

Organophosphorus compounds are a cornerstone in the development of ligands for transition metal catalysts, which are instrumental in a vast array of chemical transformations. These ligands are crucial for tuning the electronic and steric properties of the metal center, thereby controlling the catalyst's activity and selectivity.

While organophosphorus compounds, in general, are widely used in the synthesis of such ligands, publicly available scientific literature does not specifically detail the use of ammonium dibutyl phosphate as a direct precursor or reagent in the development of these specialized ligands for transition metal-catalyzed reactions. The synthesis of these ligands often involves more reactive phosphorus precursors. frontiersin.orgnih.govresearchgate.net

Advanced Materials Applications

The unique chemical properties of ammonium dibutyl phosphate also lend themselves to the formulation of advanced materials with specialized functions.

Development of Ionic Liquid Systems for Lubricant Additives

Ionic liquids, which are salts with low melting points, are being extensively researched as high-performance lubricant additives. Ammonium dibutyl phosphate falls into the category of protic ionic liquids and its components are key building blocks for these advanced lubricants. The unique ionic nature, polarity, and thermal stability of such compounds make them excellent candidates for reducing friction and wear in mechanical systems.

Research into ionic liquids for lubrication has explored a variety of cation and anion combinations. The design of these molecules, including the alkyl chain length and the nature of the cation and anion, allows for the fine-tuning of properties such as oil solubility and tribological performance.

| Ionic Liquid Component | Function in Lubricant Additive | Key Properties |

|---|---|---|

| Ammonium Cation | Forms the cationic part of the ionic liquid, influencing solubility and surface interaction. | Tunable alkyl chains, contributes to ionic nature. |

| Dibutyl Phosphate Anion | Forms the anionic part, crucial for forming protective tribofilms on metal surfaces. | Contains phosphorus for anti-wear properties, influences viscosity. |

Antistatic Formulations for Textile Industry

Static electricity accumulation is a common issue in the textile industry, particularly with synthetic fibers like polyester and nylon which have low moisture content. nctexchem.com Antistatic agents are applied to fabrics to mitigate this issue by increasing surface conductivity, which allows for the dissipation of electrical charges.

Quaternary ammonium compounds are well-established antistatic agents. google.comdeuteron.com Their mechanism of action often involves attracting moisture from the atmosphere to form a thin, conductive layer of water on the fiber surface. deuteron.com Organophosphorus compounds, including alkyl phosphates, are also utilized for their antistatic properties. rudolf-group.pk Dibutyl phosphate, for instance, is known to function as an antistatic agent. njtech.edu.cnresearchgate.net The combination of the ammonium cation and the dibutyl phosphate anion in a single compound provides a basis for an effective antistatic treatment for textiles, preventing issues like fabric cling, dust attraction, and electrostatic discharge during processing and wear.

| Antistatic Agent Type | Mechanism of Action | Applicable Fiber Types |

|---|---|---|

| Quaternary Ammonium Salts | Attracts atmospheric moisture, forming a conductive layer. | Synthetic fibers (Polyester, Nylon) |

| Alkyl Phosphates | Increases surface conductivity. | Synthetic and blended fabrics |

Mold Release Agents in Polyurethane Applications

In the manufacturing of polyurethane products, mold release agents are critical for ensuring that the molded part can be easily and cleanly removed from the mold. aerolgroup.commeiyahg.com These agents form a barrier between the mold surface and the reacting polyurethane mixture, preventing adhesion. meiyahg.com

Internal mold release agents are additives that are incorporated directly into the polymer formulation. Acidic phosphate esters, including dibutyl phosphate, have been explored for this purpose in the casting of polyurethane and polythiourethane lenses. google.com However, research has indicated that dibutyl phosphate, when used alone, is not a highly efficient release agent and may require higher concentrations, which can negatively impact the mechanical properties of the final product. google.com Consequently, it is often used in combination with other mono- and di-alkyl phosphates to achieve effective and consistent mold release. google.com

The choice of a mold release agent is a balance of factors including release efficiency, impact on the final product's properties, and environmental considerations. concentrol.com

Environmental Transformation and Analytical Detection Methodologies

Degradation Pathways of Phosphate (B84403) Esters

Phosphate esters, including dibutyl phosphate, are subject to several degradation processes in the environment, which transform them into simpler, and often less harmful, compounds. These pathways include chemical, light-induced, and biological processes.

Hydrolytic and Radiolytic Degradation (e.g., TBP to DBP)

The formation of dibutyl phosphate (DBP) is primarily a result of the degradation of tributyl phosphate (TBP). This degradation can occur through hydrolysis and radiolysis, particularly in the context of nuclear fuel reprocessing where TBP is used as a solvent.

Hydrolysis is a chemical process where a water molecule cleaves one of the ester bonds of TBP. This reaction can be catalyzed by both acids and bases. unt.edu The hydrolysis of TBP is a stepwise process, first yielding DBP and butanol, and subsequently, monobutyl phosphate (MBP) and eventually phosphoric acid. unt.edu The reaction is first-order with respect to the ester. unt.edu While the hydrolysis rate is faster in the aqueous phase, the low solubility of TBP means that the reaction in the organic phase is often more significant. unt.edu The rate of hydrolysis is highly dependent on temperature, with a significant increase in reaction speed at elevated temperatures. unt.eduresearchgate.net For instance, under alkaline conditions (12.5 M NaOH) and at temperatures above 353 K, nearly complete hydrolysis of 1.1 M TBP can be achieved in under three hours. researchgate.net

Radiolysis is the decomposition of molecules by ionizing radiation. In environments with high radioactivity, such as in nuclear reprocessing plants, TBP degrades to form DBP and MBP. researchgate.net The extent of degradation is dependent on the radiation dose. researchgate.net The efficiency of a radiolytic reaction is often expressed as a G-value, which is the number of molecules formed or destroyed per 100 eV of energy absorbed. For the formation of DBP from TBP in an n-dodecane solution, the G-value varies with the type of radiation. For low linear energy transfer (LET) radiation like gamma rays, the G-value for DBP formation (G+DBP) has been reported as 0.18 µmol/J. researchgate.netosti.govtandfonline.com For high LET radiation, such as alpha particles, the degradation of TBP is less extensive, with a reported G+DBP of 0.047 µmol/J. researchgate.netosti.govtandfonline.com

Table 1: Radiolytic G-values for TBP Degradation and DBP Formation

| Radiation Type | G-value (TBP Degradation) (µmol/J) | G-value (DBP Formation) (µmol/J) |

| Low LET (gamma) | 0.36 | 0.18 |

| High LET (alpha) | 0.14 | 0.047 |

Photolytic Degradation Mechanisms

Photolysis, or degradation by light, is another significant pathway for the transformation of organophosphorus compounds in the environment. While specific studies on the direct photolysis of ammonium (B1175870) dibutyl phosphate are limited, research on analogous compounds like dibutyl phthalate (B1215562) (DBPht) provides insight into potential mechanisms.

The direct photolysis of DBPht under UV irradiation at 254 nm has been shown to degrade over 90% of the compound within an hour in water. nih.gov The primary decomposition mechanism is believed to be a hydrolytic photolysis targeting the ester chain, leading to the formation of aromatic carboxylic derivatives. nih.gov In photocatalytic systems using catalysts like titanium dioxide (TiO2), hydroxyl radicals are generated, which can attack both the aliphatic chain and the aromatic ring of phthalate esters. nih.govfrontiersin.org This leads to hydroxylated compounds and ring-opening byproducts. nih.govfrontiersin.org The length of the aliphatic chain can influence the ease of removal, with longer chains sometimes leading to faster degradation. frontiersin.org For DBPht, photolysis byproducts can include butyl benzoate, benzoic acid, and mono-butyl phthalate. nih.govfrontiersin.org It is plausible that dibutyl phosphate would undergo similar photolytic cleavage at the P-O-C ester bond, initiated by UV radiation, leading to the formation of butanol and monobutyl phosphate.

Bioremediation Potential of Phosphate-Degrading Microorganisms

Bioremediation offers an environmentally friendly approach to breaking down organophosphorus compounds. This process relies on the metabolic capabilities of microorganisms to transform these compounds into less toxic substances. While the biodegradation of dibutyl phthalate is well-documented, with numerous bacterial strains capable of its degradation, specific studies on the bioremediation of dibutyl phosphate are less common. mdpi.comnih.gov

However, the general principles of microbial degradation of organophosphates are applicable. Many microorganisms are known to produce enzymes, such as phosphatases and phosphotriesterases, which can cleave the ester bonds in phosphate esters. This process, known as mineralization, releases inorganic phosphate, which can then be utilized by the microorganisms as a nutrient. mdpi.com Bacterial strains from genera such as Pseudomonas, Rhodococcus, Sphingomonas, and Bacillus have been identified as effective degraders of dibutyl phthalate, often utilizing it as a sole carbon source. nih.gov For instance, Acinetobacter baumannii DP-2 can degrade over 85% of DBPht under optimal conditions. mdpi.com The degradation pathway typically involves hydrolysis of the ester bonds to form monoesters and subsequently phthalic acid, which is then further metabolized. mdpi.com It is highly probable that similar microbial pathways exist for the degradation of dibutyl phosphate, where bacteria would hydrolyze the ester bonds to release butanol and inorganic phosphate.

Advanced Analytical Methods for Environmental Monitoring

Accurate and sensitive detection methods are crucial for monitoring the presence and concentration of ammonium dibutyl phosphate and its related compounds in environmental samples. Various advanced analytical techniques are employed for this purpose.

Chromatographic Techniques for Organophosphorus Compound Detection (GC-MS, HPLC-MS)

Chromatography is a powerful technique for separating and identifying components of a mixture. When coupled with mass spectrometry (MS), it provides high sensitivity and selectivity for the detection of organophosphorus compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds. For the analysis of dibutyl phosphate, which is non-volatile, a derivatization step is typically required. scirp.orgiaea.org This involves converting DBP into a more volatile form, for example, by methylation with diazomethane (B1218177) to form its methyl ester. scirp.orgiaea.org The resulting derivative can then be readily separated on a GC column and detected by the mass spectrometer. This technique allows for the quantification of DBP in various matrices, including organic solvents used in industrial processes. scirp.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is suitable for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for the direct determination of DBP without the need for derivatization. acs.org Specifically, electrospray ionization mass spectrometry (ESI-MS) has been shown to be a fast and reliable method for quantifying DBP. acs.orgresearchgate.net In negative ionization mode, DBP readily forms [M-H]⁻ ions, which can be detected with high sensitivity. acs.org This technique has been successfully applied to determine DBP concentrations in complex matrices, such as TBP solutions. acs.orgresearchgate.net

Table 2: Comparison of Chromatographic Methods for DBP Analysis

| Technique | Sample Preparation | Analytes | Advantages |

| GC-MS | Derivatization (e.g., methylation) often required | Volatile derivatives of DBP | High resolution and sensitivity for volatile compounds |

| HPLC-MS | Often minimal, direct injection possible | DBP, MBP, TBP | Direct analysis of non-volatile compounds, no derivatization needed |

Spectrophotometric Determination of Residues (e.g., UV spectrophotometry)

Spectrophotometry offers a simpler and more accessible method for the quantification of phosphate-containing compounds. These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte.